molecular formula C19H17N5O B2801627 6-(2,5-dimethylbenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892479-19-5

6-(2,5-dimethylbenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2801627
CAS No.: 892479-19-5
M. Wt: 331.379
InChI Key: XXOOLQICCHWSIZ-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class, a scaffold identified for its selective antiviral activity against chikungunya virus (CHIKV) . Its structure features a triazolo-pyrimidinone core substituted at position 3 with a phenyl group and at position 6 with a 2,5-dimethylbenzyl moiety. Mechanistic studies indicate it targets CHIKV nsP1, a viral enzyme critical for mRNA capping, thereby disrupting viral replication . Resistance mutations (e.g., P34S and T246A in nsP1) have been reported for related analogs, underscoring its specificity .

Properties

IUPAC Name

6-[(2,5-dimethylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-13-8-9-14(2)15(10-13)11-23-12-20-18-17(19(23)25)21-22-24(18)16-6-4-3-5-7-16/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOOLQICCHWSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethylbenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted benzylamine and a phenylhydrazine, the reaction proceeds through a series of steps involving condensation, cyclization, and oxidation to form the desired triazolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using efficient catalysts, optimizing reaction temperatures and pressures, and employing continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-dimethylbenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-(2,5-dimethylbenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-(2,5-dimethylbenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The antiviral activity and structural nuances of this compound are contextualized below against analogs within the same class and other CHIKV inhibitors:

Table 1: Comparative Analysis of [1,2,3]Triazolo[4,5-d]Pyrimidin-7(6H)-One Derivatives

Compound Name / Series Structural Features Antiviral Activity (EC50) Selectivity Index (SI) Resistance Mutations Key References
6-(2,5-Dimethylbenzyl)-3-phenyl - 2,5-Dimethylbenzyl (position 6)
- Phenyl (position 3)
Low µM range Up to 600 P34S, T246A*
3-Aryl-MADTP Series - Meta-substituted aryl (position 3)
- Variable alkyl groups (position 5/6)
1–10 µM 100–500 P34S, T246A
Compound 2 - Ethyl substituent (position 5)
- Meta-substituted aryl (position 3)
Improved EC50 vs. parent Not reported Not reported
CHVB Series - Structural analogs with modified side chains Similar to MADTP Comparable Undetermined
Lobaric Acid - Natural product
- Targets nsP1 GTP binding
Moderate µM activity Low None reported
Fluoro-Homoaristeromycin - Carbocyclic nucleoside analog
- Broad-spectrum antiviral
Sub-µM High Not applicable

Key Observations :

Structural Determinants of Activity: The triazolo-pyrimidinone core and meta-substituted aryl group at position 3 are critical for anti-CHIKV activity across the class . Substituents at position 5 (e.g., ethyl in Compound 2) enhance potency, likely by optimizing hydrophobic interactions with nsP1 . The 2,5-dimethylbenzyl group in the target compound may improve metabolic stability compared to simpler alkyl chains .

Resistance Profile :

  • MADTP analogs and the target compound share nsP1 resistance mutations (P34S, T246A), confirming a conserved binding mode .
  • In contrast, fluoro-homoaristeromycin and lobaric acid act via distinct mechanisms, avoiding cross-resistance .

Selectivity and Toxicity :

  • The target compound and MADTP series exhibit high SI (>100), whereas lobaric acid shows lower selectivity due to off-target effects .
  • Fluoro-homoaristeromycin, while potent, has broader antiviral activity, reducing its specificity for CHIKV .

Pharmacokinetic Considerations :

  • Bulkier substituents (e.g., tert-butyl in compound 5 ) may reduce solubility but enhance target engagement.
  • Derivatives with oxadiazole or methoxy groups (e.g., –14) demonstrate modularity for optimizing bioavailability .

Biological Activity

The compound 6-(2,5-dimethylbenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of triazolopyrimidine derivatives typically involves multi-step organic reactions. A common method includes the reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles with various aromatic aldehydes and acetoacetate under controlled conditions. The resulting compounds are characterized using techniques such as NMR and mass spectrometry to confirm their structures .

Antitumor Activity

Recent studies have highlighted the antitumor properties of triazolopyrimidine derivatives. For instance, a series of related compounds exhibited significant antiproliferative effects against various cancer cell lines. Notably, some derivatives demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MDA-MB-231 and MCF-7) when evaluated using the MTT assay. These findings suggest that modifications in the triazolopyrimidine scaffold can enhance antitumor efficacy .

CompoundCell LineIC50 (μM)
4cMDA-MB-23117.83
4jMCF-719.73

The mechanisms through which these compounds exert their biological effects are still being elucidated. Preliminary studies indicate that they may induce apoptosis in cancer cells via pathways involving DNA damage and cell cycle arrest. Additionally, some triazolopyrimidines have shown potential as inhibitors of specific protein targets involved in cancer progression .

Pharmacological Properties

Beyond antitumor activity, compounds within this class have also been noted for their antimicrobial and anti-inflammatory properties. For example, certain derivatives have demonstrated activity against bacterial strains and may serve as leads for developing new antibiotics . Furthermore, their potential use in treating conditions such as Alzheimer's disease has been explored due to their ability to modulate neuroinflammatory pathways .

Case Studies

Several case studies have investigated the biological activity of triazolopyrimidine derivatives:

  • Anticancer Studies : A study focusing on a series of triazolopyrimidines showed that specific structural modifications could significantly enhance their cytotoxicity against various cancer cell lines.
  • Antimicrobial Activity : Another study reported that selected compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the optimized synthetic routes for 6-(2,5-dimethylbenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with cyclization to form the triazolopyrimidine core. Key steps include:

  • Cyclization: Use precursors like substituted hydrazines and carbonyl compounds under reflux in aprotic solvents (e.g., DMF or THF) .
  • Substitution Reactions: Introduce the 2,5-dimethylbenzyl group via nucleophilic alkylation or Mitsunobu reactions. Potassium carbonate or cesium carbonate are common bases for SN2 reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yields depend on temperature control (60–100°C) and inert atmospheres .

Q. How is the compound structurally characterized to confirm its identity?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituents (e.g., dimethylbenzyl protons at δ 2.2–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • X-ray Crystallography: Resolves bond angles and torsional strain in the triazolopyrimidine core. For example, C–N bond lengths in similar derivatives range from 1.32–1.38 Å .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (calculated for C₂₂H₂₀N₅O: ~378.16 g/mol) .

Q. What physicochemical properties are critical for its solubility and stability?

Methodological Answer:

  • Lipophilicity (LogP): Calculated via HPLC or shake-flask methods. Methyl and benzyl groups increase LogP (~3.5–4.0), favoring membrane permeability but reducing aqueous solubility .
  • pH Stability: Tested in buffers (pH 1–10) at 37°C. Triazolopyrimidines are stable under acidic conditions but degrade in basic media via ring-opening .

Advanced Research Questions

Q. How can researchers design assays to evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Use purified kinases or phosphodiesterases with ATP/NADH-coupled detection. IC₅₀ values are determined via dose-response curves (e.g., 0.1–100 µM) .
  • Cellular Uptake Studies: Radiolabel the compound (³H or ¹⁴C) or use fluorescent probes (e.g., BODIPY tags) to track intracellular localization .
  • In Vivo Models: Administer orally (10–50 mg/kg) in rodent models, monitoring pharmacokinetics (Cmax, Tmax) via LC-MS/MS .

Q. How do structural modifications influence its structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Screening: Replace the 2,5-dimethylbenzyl group with halogenated or methoxy analogs. Fluorine substitution (electron-withdrawing) enhances target affinity but may reduce metabolic stability .
  • Core Modifications: Compare triazolopyrimidine with pyrazolopyrimidine derivatives. Triazolo cores exhibit higher rigidity, improving binding to hydrophobic pockets .
  • Quantitative SAR (QSAR): Use CoMFA or molecular docking (AutoDock Vina) to correlate substituent bulkiness (e.g., molar refractivity) with IC₅₀ .

Q. What experimental strategies resolve contradictions in reported biological data?

Methodological Answer:

  • Reproducibility Checks: Validate assays across labs using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Metabolite Profiling: Identify active metabolites via liver microsome incubations. For example, CYP3A4-mediated oxidation may convert prodrugs to active forms .
  • Orthogonal Assays: Confirm apoptosis induction (Annexin V/PI staining) alongside caspase-3 activation to rule out off-target effects .

Q. How can mechanistic studies elucidate its interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., kinase) on a sensor chip. Measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding enthalpy (ΔH) and entropy (ΔS) to distinguish hydrophobic vs. hydrogen-bond interactions .
  • Cryo-EM/X-ray Co-crystallography: Resolve binding poses in enzyme-active sites. For example, the dimethylbenzyl group may occupy a hydrophobic cleft near the ATP-binding site .

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